![molecular formula C21H16N2O4S2 B2958080 N-(3-methoxyphenyl)-2-{[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]sulfanyl}acetamide CAS No. 1260633-75-7](/img/structure/B2958080.png)
N-(3-methoxyphenyl)-2-{[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]sulfanyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-methoxyphenyl)-2-{[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C21H16N2O4S2 and its molecular weight is 424.49. The purity is usually 95%.
BenchChem offers high-quality N-(3-methoxyphenyl)-2-{[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]sulfanyl}acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-methoxyphenyl)-2-{[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]sulfanyl}acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activity
Coumarin and thiazole derivatives have been evaluated for their antimicrobial properties. They are investigated for their potential to act against various pathogens, including bacteria and fungi .
Anticancer Effects
Some coumarin-thiazole hybrids have shown promise in anticancer therapy. They can inhibit cell growth, induce cell cycle arrest, and promote apoptosis in cancer cells .
Antioxidant Properties
Thiazole-based compounds have been reported to possess antioxidant activities. These properties are significant for protecting cells from oxidative stress .
Anti-inflammatory Uses
The anti-inflammatory potential of coumarin and thiazole derivatives makes them candidates for treating inflammation-related conditions .
Anticoagulant Applications
These derivatives are also explored for their anticoagulant effects, which could be beneficial in preventing blood clots .
α-Glucosidase Inhibitory Activity
Coumarin linked thiazole derivatives have been studied for their ability to inhibit α-glucosidase, an enzyme involved in carbohydrate digestion, which could be useful in managing diabetes .
properties
IUPAC Name |
N-(3-methoxyphenyl)-2-[[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O4S2/c1-26-15-7-4-6-14(10-15)22-19(24)12-29-21-23-17(11-28-21)16-9-13-5-2-3-8-18(13)27-20(16)25/h2-11H,12H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBROZMUIXVLCKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CSC2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methoxyphenyl)-2-{[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]sulfanyl}acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.